molecular formula C33H66ClNO B14420780 Dihexadecylcarbamyl chloride CAS No. 84304-24-5

Dihexadecylcarbamyl chloride

Cat. No.: B14420780
CAS No.: 84304-24-5
M. Wt: 528.3 g/mol
InChI Key: LJRRLTAGSAPCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .

Industrial Production Methods

Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.

    Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.

    Alcoholysis: Reaction with alcohols to form carbamates

Common Reagents and Conditions

Major Products

    Carbamates: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carbamic acids: Formed from hydrolysis

Scientific Research Applications

Dihexadecylcarbamyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of dihexadecylcarbamyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .

Properties

CAS No.

84304-24-5

Molecular Formula

C33H66ClNO

Molecular Weight

528.3 g/mol

IUPAC Name

N,N-dihexadecylcarbamoyl chloride

InChI

InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

LJRRLTAGSAPCDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.